molecular formula C10H13NO2 B14710525 2'-Hydroxybutyrophenone oxime

2'-Hydroxybutyrophenone oxime

Cat. No.: B14710525
M. Wt: 179.22 g/mol
InChI Key: AOSGOCYIFCTFQU-PKNBQFBNSA-N
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Description

2’-Hydroxybutyrophenone oxime is a chemical compound that belongs to the oxime family Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxybutyrophenone oxime typically involves the reaction of 2’-hydroxybutyrophenone with hydroxylamine hydrochloride. This reaction is usually carried out in a basic aqueous medium with pH adjustment. The reaction can be represented as follows:

2’-Hydroxybutyrophenone+Hydroxylamine Hydrochloride2’-Hydroxybutyrophenone Oxime+HCl\text{2'-Hydroxybutyrophenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{2'-Hydroxybutyrophenone Oxime} + \text{HCl} 2’-Hydroxybutyrophenone+Hydroxylamine Hydrochloride→2’-Hydroxybutyrophenone Oxime+HCl

Industrial Production Methods: In industrial settings, the synthesis can be optimized using microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time. For instance, silica gel can be used as a catalyst under microwave irradiation to achieve high yields of the oxime .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxybutyrophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used to substitute the oxime group under acidic or basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2’-Hydroxybutyrophenone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxybutyrophenone oxime involves its interaction with specific molecular targets. For instance, in the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring its activity . The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate and displacing the enzyme.

Comparison with Similar Compounds

    Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime used for similar purposes.

    Methoxime: Known for its use in medicinal chemistry.

Uniqueness: 2’-Hydroxybutyrophenone oxime is unique due to its specific structural features, which confer distinct reactivity and stability compared to other oximes. Its hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]phenol

InChI

InChI=1S/C10H13NO2/c1-2-5-9(11-13)8-6-3-4-7-10(8)12/h3-4,6-7,12-13H,2,5H2,1H3/b11-9+

InChI Key

AOSGOCYIFCTFQU-PKNBQFBNSA-N

Isomeric SMILES

CCC/C(=N\O)/C1=CC=CC=C1O

Canonical SMILES

CCCC(=NO)C1=CC=CC=C1O

Origin of Product

United States

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